3-[(3-Bromopropyl)sulfanyl]prop-1-ene
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Overview
Description
Allyl 3-bromopropyl sulfide: is an organic compound that features both an allyl group and a bromopropyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylation of Thiols: One common method for preparing allyl sulfides involves the reaction of thiols with allyl halides. For Allyl 3-bromopropyl sulfide, this can be achieved by reacting 3-bromopropyl thiol with allyl bromide under basic conditions.
One-Pot Synthesis: Another method involves the one-pot synthesis from sulfinate esters and allylsilanes through the reduction of alkoxysulfonium intermediates.
Industrial Production Methods: Industrial production methods for Allyl 3-bromopropyl sulfide typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Allyl 3-bromopropyl sulfide can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide.
Common Reagents and Conditions:
Nucleophiles: Such as amines, carbanions, and alkoxides, can react with the bromine atom.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted allyl sulfides can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: The original sulfide can be regenerated from sulfoxides or sulfones.
Scientific Research Applications
Chemistry:
Organic Synthesis: Allyl 3-bromopropyl sulfide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes involving sulfur-containing compounds.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it a potential candidate for the development of new pharmaceuticals.
Biochemical Studies: It can be used to study the behavior of sulfur-containing compounds in biological systems.
Industry:
Polymer Production: Allyl 3-bromopropyl sulfide can be used in the synthesis of polymers with specific properties.
Perfumes and Flavors: Its unique chemical structure makes it useful in the production of certain fragrances and flavors.
Mechanism of Action
The mechanism by which Allyl 3-bromopropyl sulfide exerts its effects typically involves the formation of reactive intermediates. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds. The sulfur atom can participate in oxidation-reduction reactions, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Allyl Bromide: Similar in structure but lacks the sulfur atom.
3-Bromopropyl Sulfide: Similar but lacks the allyl group.
Allyl Chloride: Similar but with a chlorine atom instead of bromine.
Uniqueness: Allyl 3-bromopropyl sulfide is unique due to the presence of both an allyl group and a bromopropyl group attached to a sulfur atom. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical reactions and applications.
Properties
CAS No. |
64871-50-7 |
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Molecular Formula |
C6H11BrS |
Molecular Weight |
195.12 g/mol |
IUPAC Name |
1-bromo-3-prop-2-enylsulfanylpropane |
InChI |
InChI=1S/C6H11BrS/c1-2-5-8-6-3-4-7/h2H,1,3-6H2 |
InChI Key |
BLNGIGCLRUUCRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCCCBr |
Origin of Product |
United States |
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